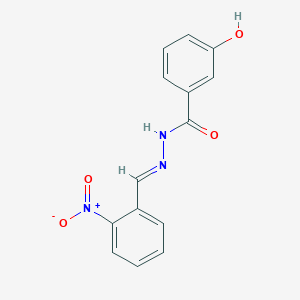

(E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide

説明

(E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide is a hydrazone derivative, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 2-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions, allowing the formation of the hydrazone linkage. The reaction is efficient and can be performed without the need for a catalyst, making it an environmentally friendly approach .

Industrial Production Methods

While specific industrial production methods for (E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. These methods often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

(E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The hydrazone linkage can be reduced to form corresponding hydrazides.

Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can produce a variety of functionalized hydrazones.

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 2-nitrobenzaldehyde. The resulting compound features a hydrazone linkage, which is significant for its biological activity. The molecular formula is , and it exhibits an E configuration around the C=N bond, which is critical for its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Hydrazone derivatives have been shown to possess significant antimicrobial properties. Studies have demonstrated that related compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also exhibit similar effects .

- Antitumor Potential : Hydrazones are being investigated for their anticancer properties. Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as increasing pro-apoptotic proteins (e.g., p53) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes, such as α-glucosidase, which is relevant for managing diabetes. Structure-activity relationship studies indicate that certain hydrazone derivatives can effectively inhibit this enzyme, thereby regulating glucose levels .

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are diverse:

- Drug Development : Due to its biological activity, this compound could serve as a lead structure for developing new drugs targeting microbial infections or cancer. The modification of its structure may enhance its efficacy and selectivity against specific targets.

- Pharmaceutical Formulations : The compound's unique properties can be explored in formulating pharmaceutical products aimed at treating infections or cancers.

Case Studies and Research Findings

Several studies have been conducted on related hydrazone compounds that provide insights into the potential applications of this compound:

作用機序

The mechanism of action of (E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydrazone linkage can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

類似化合物との比較

Similar Compounds

- N’-benzylidene-2-hydroxymethylbenzohydrazide

- N’-benzylidene-4-tert-butylbenzohydrazide

- 2-nitrobenzaldehyde-2-furan formylhydrazone

Uniqueness

(E)-3-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide is unique due to the presence of both hydroxyl and nitro functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other hydrazone derivatives, making it a valuable compound for various applications .

生物活性

(E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a detailed overview of its biological activity, including case studies, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a hydrazone linkage characterized by an E configuration about the C=N bond. The presence of both hydroxyl and nitro functional groups contributes to its unique chemical reactivity and biological activity. The molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 284.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The nitro group can undergo reduction, forming reactive intermediates that may interact with enzymes and receptors, modulating their activity. Additionally, the hydrazone linkage allows for hydrogen bonding, enhancing its interaction with target molecules.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study involving various derivatives demonstrated that compounds with similar structures showed inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparatively lower than those of standard antibiotics, suggesting potential as an antibacterial agent .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Control (Tetracycline) | Staphylococcus aureus | 4 |

| Similar Compound A | Escherichia coli | 64 |

| Similar Compound B | Klebsiella pneumoniae | 128 |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Studies have shown that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related damage in biological systems. The antioxidant activity was quantified using various assays, revealing promising results comparable to established antioxidant standards .

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized several hydrazone derivatives and evaluated their antimicrobial activities against various pathogens. The results indicated that the presence of nitro groups significantly enhanced the antibacterial efficacy of derivatives compared to those lacking this functional group .

- Antioxidant Potential Assessment : Another research focused on evaluating the antioxidant capabilities of this compound using DPPH and ABTS assays. The compound demonstrated a notable ability to reduce oxidative stress markers in vitro, suggesting its potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the benzene rings influences both antimicrobial and antioxidant activities. For instance, modifications that enhance electron-withdrawing properties tend to improve biological efficacy .

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity Impact |

|---|---|

| Nitro Group | Increases antibacterial activity |

| Hydroxyl Group | Enhances antioxidant capacity |

| Halogen Substituents | Further increases potency |

特性

IUPAC Name |

3-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-12-6-3-5-10(8-12)14(19)16-15-9-11-4-1-2-7-13(11)17(20)21/h1-9,18H,(H,16,19)/b15-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUGEYRNLQMEIC-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。